Alpha-Putrescinylthymine is a modified nucleobase derived from thymine, where one of the hydrogen atoms in the methyl group is replaced by an amino group from putrescine. This compound has garnered attention due to its unique properties and potential applications in molecular biology, particularly in the study of bacteriophages and DNA interactions. The presence of alpha-putrescinylthymine in bacteriophage phi W-14 DNA has been shown to inhibit the cleavage of DNA by various restriction endonucleases, demonstrating its significance in genetic research and biotechnology.
Alpha-Putrescinylthymine is classified as an N-substituted derivative of thymine, a pyrimidine base commonly found in DNA. It is specifically noted for its role in the genetic material of certain bacteriophages, such as phi W-14. The compound's classification as a nucleobase analog allows it to participate in biochemical processes involving DNA while exhibiting altered reactivity compared to natural thymine .
The synthesis of alpha-putrescinylthymine involves several chemical reactions that modify thymine. One common method includes the reaction of thymine with putrescine under controlled conditions to facilitate the substitution of the methyl group. This process can be optimized through various parameters such as temperature, pH, and reaction time to achieve high yields of the desired compound.
The synthesis typically requires:
Alpha-Putrescinylthymine retains the core structure of thymine but features an additional alkyl chain from putrescine. Its molecular formula is C₁₁H₁₄N₂O₂, indicating the presence of two nitrogen atoms introduced by the putrescine moiety.
Alpha-putrescinylthymine participates in several biochemical reactions, primarily involving its interaction with DNA and restriction enzymes. Notably, it has been observed to block cleavage sites for many restriction endonucleases, which has implications for genetic engineering and molecular cloning.
The blocking mechanism is influenced by both steric hindrance and electrostatic interactions between the enzyme and the modified base. For instance, certain enzymes may exhibit reduced activity when encountering alpha-putrescinylthymine within their recognition sequences .
The mechanism by which alpha-putrescinylthymine inhibits restriction enzyme activity involves:
Relevant data indicate that alpha-putrescinylthymine's unique properties make it a valuable tool for studying DNA interactions and enzyme specificity .
Alpha-putrescinylthymine has several scientific applications:
Alpha-putrescinylthymine (α-putrescinylthymine, PutThy) is a hypermodified pyrimidine nucleobase in which a hydrogen atom of thymine’s methyl group is replaced by one amino group of putrescine (1,4-diaminobutane). Its chemical formula is C₉H₁₆N₄O₂, with a molecular mass of 212.25 g/mol. Structurally, the modification creates a tertiary amine linkage between the C5 methyl group of thymine and the primary amine of putrescine, resulting in an extended side chain with a terminal amino group [2] [8].
Table 1: Nomenclature of Alpha-Putrescinylthymine
System | Identifier/Name |
---|---|
IUPAC Name | 5-{[(4-aminobutyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione |
Synonyms | N⁶-thyminylputrescine; 5-(4-aminobutylaminomethyl)uracil |
Abbreviation | putThy |
CAS Registry Number | 40451-54-5 |
ChEBI ID | CHEBI:132931 |
SMILES | N1C=C(C(NC1=O)=O)CNCCCCN |
The nucleobase is a derivative of thymine and belongs to the chemical class of N-substituted putrescines. Its physicochemical properties include altered polarity and charge distribution compared to canonical thymine due to the protonatable terminal amino group of the putrescine moiety (pKa ~10.5) [8].
Alpha-putrescinylthymine was discovered in 1973 during biochemical analyses of bacteriophage φW-14, a myovirus infecting Delftia acidovorans (then classified as Pseudomonas acidovorans). Researchers observed a discrepancy between the phage DNA’s guanine-cytosine (GC) content calculated via melting temperature (71.9%) and buoyant density centrifugation (6%). Hydrolytic studies revealed a fifth major UV-absorbing spot on chromatograms, initially named "kropinsine" after its discoverer, Andrew Kropinski [4] [10].
Key milestones in its characterization include:
In φW-14, α-putrescinylthymine replaces ~50% of thymine residues in genomic DNA. This hypermodification serves critical biological functions:
Genome Protection
φW-14 DNA exhibits near-complete resistance to restriction endonucleases due to steric and electrostatic interference from the bulky putrescine side chains. This evasion is crucial for circumventing host defense systems [4] [5]. Alkali sensitivity studies further revealed that unprotonated putrescinyl amines can intramolecularly cleave phosphodiester bonds under basic conditions (pH >10), whereas acetylated PutThy-DNA shows normalized melting behavior [4] [7].
Sequence-Specific Distribution
Analysis of monopyrimidine tracts in φW-14 DNA demonstrated non-random incorporation of α-putrescinylthymine. The sequence purine-putThy-purine occurs twice as frequently as purine-thymine-purine, indicating targeted post-replicative modification dependent on local sequence context [7].
DNA Packaging
PutThy is essential for the packaging of full-length φW-14 genomes into capsids. Mutants deficient in PutThy synthesis produce unpackaged DNA, suggesting the modification influences DNA conformation or protein-binding interactions required for encapsidation [4].
Table 2: Comparative Properties of Hypermodified Nucleobases in Viral Genomes
Phage | Host | Modified Base | Replaced Base | Biological Role |
---|---|---|---|---|
φW-14 | Delftia acidovorans | α-putrescinylthymine (PutThy) | 50% of thymine | Restriction evasion; packaging |
SP-15 | Bacillus subtilis | 5-(4,5-dihydroxypentyl)uracil (DHPU) | 50% of thymine | Alkali resistance; orcinol reactivity |
ViI | Salmonella spp. | 5-aminoethoxy-methyluridine | Thymine | Restriction resistance |
T-even | Escherichia coli | Glucosyl-hydroxymethylcytosine | Cytosine | Defense against type II restriction |
This hypermodification paradigm parallels other viral base substitutions (e.g., 2-aminoadenine in cyanophage S-2L), highlighting convergent evolution of nucleobase diversification as a viral counter-defense strategy [4] [5].
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